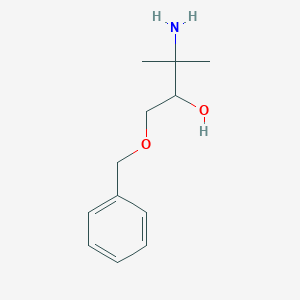

3-Amino-1-(benzyloxy)-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methyl-1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,13)11(14)9-15-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZIMOJSYZEDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COCC1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 1 Benzyloxy 3 Methylbutan 2 Ol and Its Analogues

Stereoselective Synthesis Strategies

The creation of the two contiguous stereocenters in 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol with defined absolute and relative stereochemistry necessitates the use of sophisticated asymmetric synthetic methods. These strategies can be broadly categorized into asymmetric synthesis approaches and those that utilize the inherent chirality of readily available natural products, known as chiral pool synthesis.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to generate chiral molecules from achiral or racemic precursors, employing methods that favor the formation of one enantiomer over the other. For the synthesis of this compound and its analogues, several powerful approaches have been explored, including the use of chiral auxiliaries, enantioselective catalysts, and diastereoselective reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. This strategy has proven effective in the synthesis of β-amino alcohols.

One common approach involves the use of chiral oxazolidinones, which can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general principles can be applied. For instance, an N-acylated oxazolidinone derived from a readily available amino alcohol could undergo a diastereoselective aldol reaction with a protected α-amino ketone precursor. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary, which directs the approach of the enolate to the electrophile.

Another widely used class of chiral auxiliaries are those derived from pseudoephedrine and its analogues. These can be converted to chiral amides, and their enolates can undergo highly diastereoselective alkylation reactions. To synthesize a precursor to the target molecule, one could envision the alkylation of a chiral amide enolate with a suitable electrophile containing the benzyloxyethyl moiety. Subsequent manipulation of the functional groups would lead to the desired amino alcohol.

The effectiveness of various chiral auxiliaries in directing stereoselective transformations is often presented in tabular form, showcasing the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved with different substrates and reaction conditions.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric/Enantiomeric Excess |

| Evans Oxazolidinone | Aldol Reaction | Propanoyl-oxazolidinone | >95% d.e. |

| Pseudoephedrine Amide | Alkylation | Propionyl-pseudoephedrine | >98% d.e. |

| Camphorsultam | Michael Addition | Acryloyl-camphorsultam | >99% d.e. |

The development of enantioselective catalysis has revolutionized asymmetric synthesis by allowing the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of β-amino alcohols, several catalytic strategies are particularly relevant.

One such strategy is the asymmetric hydrogenation of α-amino ketones. A precursor ketone, such as 1-(benzyloxy)-3-amino-3-methylbutan-2-one, could be subjected to hydrogenation using a chiral transition metal catalyst, for example, a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment that favors the delivery of hydrogen to one face of the carbonyl group, leading to the formation of the desired alcohol stereoisomer with high enantioselectivity.

Another powerful approach is the catalytic asymmetric aminohydroxylation of alkenes. While this method is typically applied to generate primary or secondary amino alcohols, modifications to the substrate or catalyst system could potentially be adapted for the synthesis of tertiary amino alcohols.

The performance of different catalytic systems is often compared based on the enantiomeric excess achieved for a specific transformation.

| Catalyst System | Reaction Type | Enantiomeric Excess (e.e.) |

| Ru-BINAP | Asymmetric Hydrogenation of β-Ketoesters | up to 99% |

| Rh-DIPAMP | Asymmetric Hydrogenation of Enamides | >95% |

| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of Alkenes | >99% |

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and a new stereocenter is introduced in a way that one diastereomer is preferentially formed. rsc.org In the context of synthesizing this compound, this could involve the addition of a nucleophile to a chiral α-amino aldehyde or ketone.

For example, a chiral, N-protected α-amino aldehyde could be reacted with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium). The existing stereocenter in the α-amino aldehyde would direct the facial selectivity of the nucleophilic attack on the carbonyl group, leading to the formation of one diastereomer of the amino alcohol product over the other. This selectivity is often rationalized using models such as Cram's rule or the Felkin-Anh model.

Similarly, the addition of a nucleophile to a chiral α-benzyloxy ketone could be employed. The stereocenter bearing the benzyloxy group would influence the stereochemical outcome of the addition to the adjacent carbonyl group. The level of diastereoselectivity achieved in these reactions is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

| Substrate | Nucleophile | Diastereomeric Ratio (syn:anti) |

| N-Boc-L-alaninal | MeMgBr | 90:10 |

| (R)-2-(Benzyloxy)propanal | MeLi | 85:15 |

Chiral Pool-Based Synthetic Routes

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials. researchgate.netmdpi.com This approach leverages the existing stereocenters in these molecules to construct more complex chiral targets.

For the synthesis of this compound, amino acids like L-alanine or L-valine are attractive starting points. For example, the carboxylic acid functionality of N-protected L-alanine could be reduced to an alcohol, which is then protected as a benzyl (B1604629) ether. The amino group could then be methylated, and the α-carbon could be further functionalized to introduce the final methyl group and hydroxyl functionality through a series of stereocontrolled reactions.

The conversion of α-amino acids to β-amino alcohols often involves homologation sequences, such as the Arndt-Eistert reaction, followed by reduction. The stereochemical integrity of the original α-carbon is typically maintained throughout these transformations.

Novel Reaction Pathways and Mechanistic Investigations

The quest for more efficient and selective methods for the synthesis of β-amino alcohols continues to drive the exploration of novel reaction pathways and detailed mechanistic studies. Recent advancements include the development of radical-mediated C-H amination reactions, which offer a direct way to install an amino group at a C-H bond adjacent to an existing alcohol. nih.gov While challenging to control stereoselectivity, the use of chiral catalysts is an active area of research.

Mechanistic investigations, often employing computational methods, play a crucial role in understanding the origins of stereoselectivity in these reactions. By elucidating the transition state structures and the non-covalent interactions that govern the stereochemical outcome, researchers can design more effective chiral auxiliaries and catalysts. For instance, understanding the chelation control in diastereoselective addition reactions allows for the rational selection of protecting groups and Lewis acids to enhance selectivity.

The development of novel, highly stereoselective synthetic routes is often accompanied by detailed studies of the reaction mechanism to provide a basis for further optimization and broader application.

Elucidation of Reaction Mechanisms in Formation

The formation of β-amino alcohols, such as this compound, is often achieved through the nucleophilic ring-opening of epoxides with amines. rroij.com This reaction is a cornerstone in the synthesis of vicinal amino alcohols. The mechanism typically involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the amine. In the case of unsymmetrical epoxides, the regioselectivity of the amine attack is a critical factor, which can be controlled by the choice of catalyst and reaction conditions. rroij.com For instance, Lewis acids are often employed to facilitate the ring-opening and influence the site of nucleophilic addition.

Another sophisticated approach involves a multi-catalytic strategy for enantioselective radical C-H amination. nih.gov This process begins with the conversion of an alcohol into an oxime imidate. This intermediate then coordinates with a chiral copper catalyst. Through visible light-induced energy transfer from a photocatalyst, a nitrogen-centered radical is generated. This radical can then undergo an enantio- and regio-selective hydrogen atom transfer (HAT) from a β-C-H bond, creating a chiral carbon-centered radical. Subsequent stereoselective amination and hydrolysis yield the enantioenriched β-amino alcohol. nih.gov This radical relay mechanism bypasses the need for pre-functionalized substrates and offers a direct route to chiral amino alcohols from simple alcohols. nih.gov

The table below summarizes key aspects of these formative reaction mechanisms.

| Mechanism | Key Features | Intermediates | Control Elements |

| Epoxide Aminolysis | Nucleophilic ring-opening of epoxides by amines. rroij.com | Protonated epoxide, transition state complex. | Catalyst (Lewis acids), solvent, temperature. |

| Radical C-H Amination | Multi-catalytic, enantioselective C-H functionalization via energy transfer. nih.gov | Oxime imidate, N-centered radical, C-centered radical. nih.gov | Chiral copper catalyst, photocatalyst, light irradiation. nih.gov |

Studies on Molecular Rearrangement Processes (e.g., Wittig Rearrangement)

Molecular rearrangements, particularly the rsc.orgscirp.org-Wittig rearrangement, offer a powerful and highly stereocontrolled method for synthesizing homoallylic alcohols, which can be precursors to or structurally related to amino alcohols. wikipedia.orgorganic-chemistry.org The rsc.orgscirp.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol upon treatment with a strong base. wikipedia.org

The reaction proceeds through a five-membered, envelope-like cyclic transition state. wikipedia.org The stereochemical outcome is highly predictable, allowing for the transfer of chirality from the starting material to the product with excellent fidelity. This high degree of stereocontrol makes it a valuable tool in asymmetric synthesis. organicreactions.org A key requirement for the rearrangement is the generation of a carbanion adjacent to the ether oxygen, which is typically achieved by deprotonation with a strong base at low temperatures to suppress the competing rsc.orgpatsnap.com-Wittig rearrangement. wikipedia.orgorganic-chemistry.org

Variants of this rearrangement, such as the Wittig-Still rearrangement, utilize organostannane precursors to generate the required carbanion under milder conditions, expanding the substrate scope. organic-chemistry.org These rearrangements are instrumental in complex molecule synthesis for establishing specific stereochemistries. researchgate.net

Exploration of Oxidative Cross-Coupling Methodologies

Modern synthetic chemistry has seen the emergence of oxidative cross-coupling reactions as a powerful tool for C-C and C-heteroatom bond formation. In the context of amino alcohol synthesis, these methods provide novel pathways for their construction. One such strategy involves the I₂-catalyzed oxidative cross-coupling of α-amino ketones with a variety of alcohols. nih.govacs.org

This methodology utilizes a combination of air and dimethyl sulfoxide (B87167) (DMSO) as the oxidants to synthesize α-carbonyl N,O-acetals, which are closely related to amino alcohol structures. acs.org The reaction proceeds under relatively mild conditions and demonstrates high functional group tolerance. The general procedure involves heating the α-amino ketone and the alcohol in the presence of a catalytic amount of iodine and DMSO. nih.govacs.org This approach allows for the late-stage functionalization of complex molecules containing alcohol motifs. acs.org

Furthermore, photoredox catalysis combined with transition metal catalysis has enabled the cross-coupling of C-O bonds in alcohols with C-H bonds of amine substrates. nih.gov This deoxygenative C(sp³)–C(sp³) cross-coupling proceeds via radical intermediates generated by single electron transfer processes, facilitated by an iridium photocatalyst. This method allows for the direct coupling of heterobenzylic alcohols with amine derivatives, offering a modern and efficient route to complex amino alcohol analogues. nih.gov

Green Chemistry Principles in the Synthesis of Amino Alcohol Structures

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and higher atom economy. The synthesis of amino alcohols is an area where these principles have been successfully applied.

Development of Solvent-Free Reaction Systems

Performing reactions without a solvent or in a self-solvent system minimizes waste and simplifies product purification. scirp.org A notable example is the highly regioselective synthesis of β-amino alcohols from anilines and propylene (B89431) carbonate using a large-pore zeolite catalyst. scirp.org This method proceeds without any additional solvent, with the reactants themselves forming the reaction medium. The heterogeneous catalyst can be easily recovered and reused, further enhancing the green credentials of the process. scirp.org

Another approach involves the use of catalytic systems based on earth-abundant metals, such as nickel, for the selective monoamination of 1,2-diols. acs.org This reaction generates water as the sole byproduct, making it highly atom-economical. The use of a phosphine-free, air-stable nickel catalyst adds to the practicality and sustainability of this method for producing diverse β-amino alcohols. acs.org

Microwave-Assisted Synthesis Optimization

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net In the synthesis of amino alcohol derivatives, microwave-assisted methods have been employed for various transformations.

For instance, the aminolysis of epoxides can be efficiently promoted by microwave irradiation, leading to the rapid formation of vicinal amino alcohols. rroij.com Similarly, the synthesis of 3-amino-substituted 1,2-benzisoxazoles, which are structurally related to certain amino alcohols, has been achieved in good to high yields within 1-6 hours using microwave heating. nih.gov A multi-step, one-pot microwave-assisted route has also been developed for the asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran derivatives, showcasing the power of this technology to streamline complex synthetic sequences. nih.gov The optimization of these reactions often involves adjusting parameters such as temperature, time, and reagent stoichiometry to maximize yield and purity. mdpi.combeilstein-journals.org

The following table presents examples of microwave-assisted optimizations in related syntheses.

| Reaction Type | Starting Materials | Product Type | Key Optimization Parameters | Reference |

| N-Carbamylation & Cyclization | L-amino acids, KOCN | Hydantoins | Reagent equivalents, temperature, time | beilstein-journals.org |

| Nucleophilic Aromatic Substitution | 3-chloro-1,2-benzisoxazole, Amines | 3-amino-1,2-benzisoxazoles | Time (1-6 h), Temperature | nih.gov |

| Condensation & Cyclization | Aminoguanidine, Carboxylic acids | 3-amino-1,2,4-triazoles | Catalyst amount, Temperature (180 °C), Time (3 h) | mdpi.com |

Mechanochemical Synthetic Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), offers a sustainable alternative to traditional solvent-based synthesis. beilstein-journals.orgbeilstein-journals.org These reactions are often performed in the solid state or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste.

While direct mechanochemical synthesis of this compound is not prominently documented, the principles have been applied to a wide range of organic transformations, including N-alkylation and oxidation reactions that are fundamental to constructing amino alcohol frameworks. beilstein-journals.org For example, the N-alkylation of imides and the Gabriel synthesis of amines have been successfully carried out in a ball mill. beilstein-journals.org Furthermore, metal-free mechanochemical oxidations of alcohols have been demonstrated, highlighting the potential for developing solvent-free routes to precursors of amino alcohols. beilstein-journals.org The application of mechanical energy can facilitate reactions that are often difficult to achieve in solution, opening new avenues for green synthesis. beilstein-journals.org

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions.

Chemoenzymatic Synthesis:

Chemoenzymatic approaches combine the strengths of both chemical and enzymatic transformations. A common strategy for the synthesis of amino alcohols involves the enzymatic resolution of a racemic mixture or the asymmetric enzymatic transformation of a prochiral substrate, followed by chemical modifications. For instance, a chemoenzymatic synthesis of enantiopure amino alcohols from simple methyl ketones has been developed. researchgate.net This process involves a chemical bromination and hydrolysis to an α-hydroxyketone, which is then converted to the final 1,2-amino alcohol using a transaminase with excellent enantiomeric excess. researchgate.net

Biocatalytic Approaches:

The direct use of enzymes for the synthesis of chiral amino alcohols is a highly attractive and sustainable approach. Key enzyme classes employed in this area include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate. The asymmetric amination of α-hydroxy ketones is a direct route to vicinal amino alcohols. While the synthesis of sterically hindered amino alcohols with quaternary stereocenters using transaminases can be challenging, enzyme engineering and screening of diverse microbial sources are continually expanding the substrate scope of these biocatalysts.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of ketones to alcohols. The asymmetric reduction of an α-amino ketone would yield a chiral vicinal amino alcohol.

Lyases: Thiamine diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form α-hydroxy ketones, which are key precursors for amino alcohol synthesis. nih.gov

The synthesis of α-hydroxy ketones, which are precursors to vicinal amino alcohols, can be achieved through various biocatalytic methods, including the use of lyases, hydrolases for dynamic kinetic resolutions, and whole-cell redox processes. nih.gov

Table 2: Key Enzymes in the Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme Class | Reaction Catalyzed | Application in Amino Alcohol Synthesis |

|---|---|---|

| Transaminases (TAs) | Asymmetric amination of ketones. | Direct synthesis from α-hydroxy ketones. |

| Ketoreductases (KREDs) | Stereoselective reduction of ketones. | Asymmetric synthesis from α-amino ketones. |

| Lyases | C-C bond formation (e.g., carboligation). | Synthesis of α-hydroxy ketone precursors. nih.gov |

| Hydrolases | Kinetic resolution of racemates. | Enantioselective synthesis via resolution of racemic precursors. nih.gov |

Cascade and Multicomponent Reaction Development

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and minimizing purification steps.

Cascade Reactions:

Enzymatic cascade reactions are particularly powerful for the synthesis of complex molecules like chiral amino alcohols from simple starting materials. nih.gov A notable example is the synthesis of chiral amino alcohols from L-lysine through a two- or three-step enzymatic cascade in a one-pot procedure. nih.gov Another approach combines a Wittig reaction, an asymmetric conjugate addition, and a bioreduction in a three-step one-pot process to produce chiral nitro alcohols, which can be further converted to amino alcohols. chemrxiv.org

A borrowing-hydrogen cascade has been developed for the asymmetric synthesis of γ-secondary amino alcohols from allyl alcohols, involving dehydrogenation, conjugate addition, and asymmetric reduction steps. acs.org While these examples showcase the potential of cascade reactions, their application to the synthesis of highly substituted amino alcohols like this compound would require the development of catalysts and enzymes that can accommodate sterically demanding substrates.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical. The development of MCRs for the synthesis of amino alcohols is an active area of research. For instance, the synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols has been described. nih.govacs.org The construction of acyclic vicinal all-carbon quaternary and tertiary carbon stereocenters has been achieved via a stereoselective Claisen rearrangement, a powerful tool for creating congested stereocenters. acs.org

The development of a multicomponent borylation/1,2-addition reaction catalyzed by copper allows for the synthesis of 1-hydroxy-2,3-bisboronate esters, which can serve as versatile intermediates for further functionalization. acs.org The direct application of these MCRs to the synthesis of this compound has not been reported, but the principles of constructing complex molecules in a single step are highly relevant.

Table 3: Advanced Reaction Strategies for Amino Alcohol Synthesis

| Reaction Type | Key Features | Potential Application for Target Compound |

|---|---|---|

| Enzymatic Cascade Reactions | Multiple enzymatic steps in one pot, high stereoselectivity. nih.gov | Synthesis from simple precursors through a series of biocatalytic transformations. |

| Chemoenzymatic Cascade Reactions | Combination of chemical and enzymatic steps for enhanced efficiency. chemrxiv.org | A multi-step, one-pot synthesis involving both chemical and biocatalytic steps. |

| Multicomponent Reactions | High atom economy, convergence, and operational simplicity. nih.govacs.orgacs.org | Direct assembly of the carbon skeleton and functional groups in a single step. |

Stereochemical Investigations and Chiral Control Strategies

Enantiomeric and Diastereomeric Control in Synthetic Routes

Achieving high levels of enantiomeric and diastereomeric purity in the synthesis of β-amino alcohols like 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol relies on various asymmetric synthesis strategies. These methods are designed to selectively produce a single desired stereoisomer from the four possibilities.

Key strategies for chiral control include:

Substrate-Controlled Synthesis: This approach utilizes a chiral starting material where the existing stereocenter directs the formation of the new stereocenter. For instance, the synthesis could begin with an enantiomerically pure α-amino acid. The chiral center of the amino acid would influence the stereochemical outcome of subsequent reactions, such as the addition of a methyl group and the reduction of a carbonyl, to form the desired amino alcohol diastereomer.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a temporary chemical compound that is attached to the starting material to guide the stereoselective formation of new chiral centers. After the desired stereochemistry is established, the auxiliary is removed. For β-amino alcohols, Evans auxiliaries (chiral oxazolidinones) are commonly used to direct stereoselective alkylation or aldol (B89426) reactions, which can establish the relative and absolute stereochemistry of the C2 and C3 centers.

Asymmetric Catalysis: Chiral catalysts, often metal complexes with chiral ligands or enzymes, can create the desired stereoisomers with high selectivity. For example, the asymmetric reduction of a β-amino ketone precursor using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) can produce the syn- or anti-amino alcohol with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, enzymatic processes, such as those using transaminases, can introduce the amino group stereoselectively onto a keto-alcohol precursor. google.com

Borono-Mannich Reactions: Highly diastereoselective borono-Mannich reactions involving allylboronic acid pinacol (B44631) esters can be employed to synthesize syn- and anti-β-amino alcohols. rsc.org This method allows for the controlled formation of the carbon-carbon bond adjacent to the amino group, establishing the desired relative stereochemistry.

The choice of strategy depends on the desired stereoisomer and the availability of starting materials. Often, a combination of these techniques is required to achieve the necessary levels of purity.

| Strategy | Principle | Typical Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Substrate-Controlled Synthesis | An existing stereocenter in the starting material directs the stereochemistry of new chiral centers. | Enantiopure amino acids, chiral epoxides. | Predictable stereochemical outcome. | Limited by the availability of chiral starting materials. |

| Chiral Auxiliary | A removable chiral group guides stereoselective reactions. | Evans oxazolidinones, Oppolzer's sultam. | High diastereoselectivity, reliable methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of chiral product. | Chiral metal-ligand complexes (e.g., Ru-BINAP), enzymes (lipases, transaminases). | High efficiency (catalytic amounts), high enantioselectivity. | Catalyst development can be complex and expensive. |

| Borono-Mannich Reaction | Diastereoselective addition to an imine generated in situ. | Allylboronic acid pinacol ester, benzylamine. rsc.org | Good control over syn/anti diastereoselectivity. rsc.org | Requires specific functional groups in reactants. |

Methodologies for Enantiomeric Purity Assessment

Once a stereoselective synthesis is complete, the enantiomeric purity (or enantiomeric excess, ee) of the product must be accurately determined. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC separates the enantiomers of a compound by passing them through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For amino alcohols, CSPs derived from phenylglycinol or leucinol are often effective. nih.gov

Steps for Enantiomeric Purity Assessment by Chiral HPLC:

Method Development: A suitable chiral column and mobile phase (a mixture of solvents like hexanes and isopropanol) are selected to achieve baseline separation of the enantiomeric peaks. rsc.org

Sample Preparation: The synthesized this compound is dissolved in an appropriate solvent.

Analysis: The sample is injected into the HPLC system. The detector (typically a UV detector) records the signal as the enantiomers elute from the column at different times.

Quantification: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

In cases where the compound lacks a strong UV chromophore, it may be derivatized with a UV-active agent to enhance detection. google.com Gas Chromatography (GC) with a chiral column can also be used as an alternative method. vcu.edu

Conformational Analysis and Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of the two chiral centers (C2 and C3) is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

The relative stereochemistry (syn- or anti-diastereomer) can often be determined by analyzing proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. The magnitude of the coupling constant between the protons on C2 and C3 is dependent on the dihedral angle between them, which differs for the syn and anti isomers according to the Karplus relationship.

For more complex cases or to confirm assignments, 2D NMR techniques are employed:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space. For this compound, a NOESY experiment can reveal spatial correlations that differentiate the syn and anti diastereomers.

The absolute stereochemistry (R or S configuration) is more challenging to determine. While NMR can establish the relative arrangement, it cannot typically determine the absolute configuration without a reference. This is often achieved by comparing the synthesized material to a standard of known absolute configuration or through X-ray crystallography if a suitable crystal can be grown.

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR (Coupling Constants) | Provides information on the dihedral angle between adjacent protons, helping to determine relative stereochemistry. | The ³J(H2-H3) coupling constant can differentiate between the syn and anti diastereomers. researchgate.net |

| 2D NOESY | Identifies protons that are close in space (through-space correlations). | Confirms relative stereochemistry by observing specific NOE cross-peaks characteristic of either the syn or anti isomer. |

| X-ray Crystallography | Provides the exact three-dimensional structure of a molecule in a crystal, determining absolute stereochemistry. | Can be used if a single crystal of the compound or a suitable derivative can be formed. |

Derivatization for Stereochemical Determination

Derivatization is a powerful strategy used to facilitate the determination of stereochemistry, particularly the absolute configuration. This involves reacting the amino alcohol with a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers.

Since diastereomers have different physical properties, they can be easily separated and distinguished by standard chromatographic (HPLC, GC) or spectroscopic (NMR) methods. google.com A common CDA for amino alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.

The process typically involves:

Reacting the enantiomeric mixture of the amino alcohol with a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride). This reaction forms two diastereomeric esters.

Analyzing the resulting mixture by ¹H or ¹⁹F NMR. The signals for the protons (or fluorine atoms) in the two diastereomers will have different chemical shifts.

By analyzing the differences in these chemical shifts and applying Mosher's model, the absolute configuration of the original amino alcohol can be assigned.

Another approach involves derivatization to improve separation in chiral HPLC. Reacting the amino alcohol with a reagent like (R)-(+)-1-phenylethanesulfonyl chloride can create diastereomeric derivatives that are more easily resolved on a standard reversed-phase HPLC column, allowing for accurate determination of the enantiomeric excess. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule in the absence of solvent or other external influences. These methods, particularly Density Functional Theory (DFT) and ab initio calculations like Møller-Plesset perturbation theory (MP2), are used to determine the most stable three-dimensional structures (conformers) and the electronic landscape of a molecule.

For a flexible molecule like 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol, numerous conformations exist due to the rotation around its single bonds. A key structural feature in amino alcohols is the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups. Computational studies on simpler amino alcohols, such as 2-aminoethanol, have shown that conformers allowing for such hydrogen bonds are significantly lower in energy. researchgate.netkuleuven.be The most stable conformers are typically those where the arrangement of the O-C-C-N backbone is gauche, as this orientation brings the functional groups into proximity. frontiersin.orgnih.gov

In the case of this compound, it is expected that the most stable conformers would exhibit an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (OH···N). The large benzyloxy and tertiary butyl groups would also play a significant role in determining the conformational preferences due to steric hindrance.

Table 1: Representative Calculated Properties for Low-Energy Conformers of a Model Amino Alcohol (N-methyl-2-aminoethanol)

| Conformer | Method | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Intramolecular H-Bond Distance (Å) |

| gG'T | B3LYP/6-311++G(d,p) | 1.22 | µa=0.3, µb=2.1, µc=0.9 | 2.303 |

| g'GG | B3LYP/6-311++G(d,p) | 0.00 | µa=2.6, µb=0.9, µc=0.3 | 2.266 |

| gG'T | MP2/6-311++G(d,p) | 0.46 | µa=0.2, µb=2.3, µc=0.9 | 2.248 |

| g'GG | MP2/6-311++G(d,p) | 0.00 | µa=2.8, µb=1.0, µc=0.3 | 2.201 |

Data adapted from a study on N-methyl-2-aminoethanol, a structural analogue. frontiersin.orgnih.gov The labels (e.g., gG'T) describe the dihedral angles of the molecular backbone.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also determined. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For an amino alcohol, the HOMO is often localized on the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. nih.gov While quantum calculations are often performed on isolated molecules in the gas phase, MD simulations can model the compound in a condensed phase, like water, which is more representative of biological or reaction conditions. arxiv.orgyoutube.com

For this compound, an MD simulation would typically start with a quantum-mechanically optimized structure placed in a simulation box filled with solvent molecules (e.g., water). mdpi.commdpi.com The system's energy is first minimized, and then it is gradually heated to the desired temperature and equilibrated. During the production phase of the simulation, the trajectory of each atom is calculated over a period of nanoseconds or microseconds.

Analysis of the MD trajectory can reveal:

Conformational Dynamics: The simulation would show how the molecule flexes and transitions between different conformations. The stability of the intramolecular hydrogen bond in the presence of competing hydrogen bonds with water could be assessed.

Solvation Structure: The arrangement of water molecules around the solute can be analyzed using radial distribution functions. This would show, for example, how water molecules are structured around the hydrophilic amino and hydroxyl groups versus the hydrophobic benzyl (B1604629) and methyl groups.

Hydrogen Bonding Dynamics: The lifetime of the intramolecular O-H···N hydrogen bond versus intermolecular hydrogen bonds with water can be calculated, providing insight into the molecule's structural stability in solution.

Studies on related molecules like benzyl alcohol have used MD simulations to understand their orientation and dynamics in different environments, which is relevant for the benzyloxy group in the target compound. researchgate.net

Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. researchgate.net This involves locating and characterizing the energies of transition states—the highest energy point along a reaction coordinate.

For this compound, several reactions could be of interest. For example, the molecule is a type of β-amino alcohol, which can be synthesized through the aminolysis of epoxides. Theoretical studies have investigated this reaction, confirming the stereospecificity and identifying the transition states, often involving the participation of solvent molecules or catalysts. chemrxiv.org

Another example is the C-H amination of alcohols to form amino alcohols. DFT calculations have been used to propose mechanisms for such reactions, detailing the role of catalysts and radical intermediates. mdpi.comresearchgate.net These studies help in understanding how different reagents can control the regio- and enantioselectivity of the reaction.

Table 2: Representative Calculated Activation Energies for a Model Reaction

| Reaction Step | Computational Method | Activation Free Energy (kcal/mol) |

| Metal-Alkyl Intermediate Formation | DFT | 9.9 |

| Aza-Pd(II) Carbene Formation | DFT | -14.9 |

Data adapted from a DFT study on a palladium-catalyzed reaction involving alcohols and imines, illustrating how computational chemistry can quantify reaction barriers. acs.org

By calculating the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur and under what conditions. This is invaluable for optimizing reaction yields and selectivity.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict where and how a molecule is likely to react. This is crucial for designing new synthetic routes and understanding the outcomes of organic transformations.

Key predictors of reactivity include:

Frontier Molecular Orbitals (FMOs): As mentioned earlier, the HOMO and LUMO are central to FMO theory. The shapes and energies of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. For an amino alcohol, the nitrogen lone pair is often a significant component of the HOMO, making it a primary site for reactions with electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydroxyl hydrogen.

Calculated Atomic Charges: Various schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charge on each atom. These charges provide a quantitative measure of the polarity of bonds and the electron density distribution, helping to identify reactive sites. kuleuven.be

These computational tools can be used to predict the regioselectivity of reactions, such as whether a reagent will add to the oxygen or nitrogen atom, and to rationalize the stereochemical outcome of reactions involving the chiral center at the 2-position.

Computational Spectroscopic Property Prediction

Computational methods are widely used to predict various types of spectra, which can be invaluable for identifying and characterizing molecules. researchgate.net Comparing calculated spectra to experimental ones can help confirm a proposed structure.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govgithub.io The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For complex molecules with multiple conformers, a Boltzmann-weighted average of the shifts for the most stable conformers is often calculated to provide a more accurate prediction. github.io

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from first principles. This allows for the prediction of the IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. These calculations are very useful for assigning specific peaks in an experimental spectrum to particular vibrational modes, such as the O-H and N-H stretches.

Rotational Spectroscopy: For molecules that can be studied in the gas phase, quantum chemical calculations can predict rotational constants with high accuracy. frontiersin.orgnih.gov These constants are directly related to the molecule's moments of inertia and thus its precise 3D structure. The analysis of rotational spectra, aided by computations, can distinguish between different conformers.

Table 3: Representative Calculated Spectroscopic Constants for a Model Amino Alcohol Conformer (g'GG N-methyl-2-aminoethanol)

| Spectroscopic Constant | Calculated Value (B3LYP) | Calculated Value (MP2) |

| Rotational Constant A (MHz) | 5925.3 | 6005.1 |

| Rotational Constant B (MHz) | 3350.2 | 3359.8 |

| Rotational Constant C (MHz) | 2470.1 | 2475.9 |

| ¹⁴N Quadrupole Coupling χaa (MHz) | 1.95 | 1.84 |

Data adapted from a study on N-methyl-2-aminoethanol. frontiersin.orgnih.gov These constants are derived from the calculated molecular structure and electron distribution.

Synthesis and Exploration of Derivatives, Analogues, and Structural Modifications

Design and Synthesis of Structurally Related Amino Alcohols

While direct synthesis routes for 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol are not prominently documented, its structure can be assembled through established methodologies for vicinal amino alcohol synthesis. The core scaffold, 3-amino-3-methylbutan-2-ol, is the primary target, after which the benzyloxy group can be introduced. General strategies for constructing such frameworks include the reduction of α-amino ketones, derivatization of α-amino acids, and the ring-opening of epoxides. diva-portal.orgresearchgate.netresearchgate.net

A plausible and effective approach begins with an appropriate α-amino ketone precursor, such as N-protected 3-amino-3-methyl-2-butanone. The stereoselective reduction of the ketone functionality is a critical step that dictates the relative stereochemistry of the resulting amino alcohol. cdnsciencepub.com Various reducing agents can be employed to achieve different stereochemical outcomes (syn- or anti-products), depending on the choice of reagents and the nature of the amino protecting group. researchgate.net

Key Synthetic Strategies for Vicinal Amino Alcohols:

Reduction of α-Amino Ketones : This is a direct method for forming the 1,2-amino alcohol moiety. The stereoselectivity of the reduction can often be controlled. cdnsciencepub.com For instance, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can provide high diastereoselectivity. researchgate.net Catalytic asymmetric reduction, employing chiral catalysts such as those based on Ruthenium-BINAP, is another powerful technique for establishing chirality. wikipedia.org

Derivatization of α-Amino Acids : Natural and synthetic α-amino acids are enantiopure starting materials. diva-portal.orgresearchgate.net A synthetic sequence could involve the conversion of an amino acid, like α-methylalanine, into an N-protected α-amino aldehyde, followed by the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to form the secondary alcohol.

Ring-Opening of Epoxides : The reaction of an epoxide with an amine is a classic route to β-amino alcohols. For the target structure, a route involving the ring-opening of a suitably substituted epoxide, such as 2,3-epoxy-3-methyl-1-(benzyloxy)butane, with an amine source could be envisioned. Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide. khanacademy.orgchemistrysteps.com Conversely, acid-catalyzed ring-opening often proceeds with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge. chemistrysteps.comchemistrysteps.comlibretexts.org

A hypothetical synthetic pathway to this compound could start from 1-(benzyloxy)-3-methyl-2-butanone. This ketone could undergo α-amination, followed by reduction of the ketone to yield the target amino alcohol. Alternatively, the synthesis could begin with the core structure 3-amino-3-methylbutan-2-ol, followed by selective O-benzylation of the primary hydroxyl group, if a suitable precursor like 3-amino-3-methylbutane-1,2-diol (B13510448) were available.

Introduction of Diverse Protecting Groups and Deprotection Strategies

The presence of two reactive functional groups—an amine and a hydroxyl group—necessitates a robust protecting group strategy for the selective modification of the molecule. The choice of protecting groups is governed by their stability to various reaction conditions and the ability to remove them selectively (orthogonality).

Amine Protecting Groups: The primary amino group can be masked with several common protecting groups to prevent its unwanted reactivity, such as acylation or alkylation, during subsequent synthetic steps.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Benzyloxycarbonyl (Cbz or Z): This group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). google.com It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), a method that would also cleave the benzyloxy ether in the target molecule.

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.

Hydroxyl Protecting Groups: The secondary hydroxyl group can be protected to prevent its oxidation or acylation.

Silyl (B83357) Ethers (e.g., TBS, TIPS): tert-Butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are common choices. They are introduced using the corresponding silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. They are stable to a wide range of conditions but are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (Bn) Ether: While the target molecule already contains a benzyl ether at the C1 position, the secondary alcohol at C2 could also be protected with a substituted benzyl group (e.g., p-methoxybenzyl, PMB) to allow for differential deprotection.

The strategic selection of orthogonal protecting groups is crucial. For instance, a Boc-protected amine and a TBS-protected alcohol can be deprotected independently, allowing for selective functionalization at either the nitrogen or the oxygen atom.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N, DMAP) | Strong Acid (e.g., TFA, HCl) |

| Amino | Benzyloxycarbonyl | Cbz (Z) | Benzyl Chloroformate (Cbz-Cl), Base | Catalytic Hydrogenation (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | Fluoride Source (e.g., TBAF, HF) |

| Hydroxyl | Benzyl | Bn | Benzyl Bromide (BnBr), Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) |

Functional Group Interconversions and Modifications

With appropriate protection, the amino and hydroxyl groups of this compound can be selectively modified to generate a library of analogues.

Modifications at the Amino Group: After protecting the hydroxyl group (e.g., as a TBS ether), the amino group can be deprotected (if it was previously protected) and subjected to various transformations:

N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Modifications at the Hydroxyl Group: With the amino group protected (e.g., with a Boc group), the secondary alcohol is available for modification:

O-Acylation/Esterification: Reaction with acyl chlorides or carboxylic acids (under esterification conditions like DCC coupling) produces esters.

Oxidation: Selective oxidation of the secondary alcohol to a ketone would yield the corresponding α-amino ketone, a valuable synthetic intermediate for further modifications, such as the introduction of new nucleophiles at the carbonyl carbon. researchgate.netnih.gov Reagents like Swern oxidation or Dess-Martin periodinane are commonly used for such transformations.

Reactivity Studies of the Benzyloxy Moiety

The benzyloxy group at the C1 position is a benzyl ether, which primarily functions as a hydroxyl protecting group. Its reactivity is dominated by cleavage reactions to unveil the primary alcohol.

Catalytic Hydrogenation: This is the most common and mildest method for debenzylation. The reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, most commonly palladium on carbon (Pd/C). An alternative, often called catalytic transfer hydrogenation, uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of the catalyst. This method is highly efficient and clean, producing toluene (B28343) as a byproduct. However, it is not compatible with other reducible functional groups, such as alkenes, alkynes, or other benzyl-type protecting groups (like Cbz).

Acidic Cleavage: Strong acids, such as HBr in acetic acid, or Lewis acids like boron trichloride (B1173362) (BCl₃), can also cleave benzyl ethers. These methods are harsher and less selective than hydrogenation and are generally used when hydrogenation is not feasible due to the presence of other reducible groups.

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can sometimes be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but have limited application for unsubstituted benzyl ethers.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | RT, atmospheric or higher pressure, solvent (MeOH, EtOH, EtOAc) | Very mild, high yielding, clean | Reduces other functional groups (alkenes, Cbz, etc.) |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Reflux in MeOH or EtOH | Avoids use of H₂ gas, mild | Same as catalytic hydrogenation |

| Acidic Cleavage | HBr/AcOH or BCl₃ | Varies from low to elevated temperatures | Useful when hydrogenation is not possible | Harsh conditions, low functional group tolerance |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol. By providing a precise mass measurement of the molecular ion, often with an accuracy of a few parts per million (ppm), HRMS allows for the determination of the elemental formula.

In the analysis of this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that would generate the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm the molecular formula, C₁₂H₁₉NO₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. Characteristic fragmentation of amino alcohols often involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a resonance-stabilized nitrogen-containing cation. Another common fragmentation pathway for alcohols is the loss of a water molecule. Additionally, cleavage of the benzylic ether bond is expected, which can result in fragments corresponding to the benzyl (B1604629) group or the remaining amino alcohol moiety. The study of these fragmentation patterns provides valuable information for confirming the compound's structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 210.1594 |

| [M-H₂O+H]⁺ | 192.1488 |

| [C₇H₇]⁺ (benzyl cation) | 91.0542 |

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound in both solution and solid states.

Two-Dimensional (2D) NMR Spectroscopy provides a deeper understanding of the molecular structure by revealing correlations between different nuclei. Key 2D NMR experiments for this compound would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which helps in identifying adjacent protons within the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms, allowing for the assignment of ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the relative stereochemistry of the two chiral centers.

Solid-State NMR (ssNMR) can be employed to study the compound in its crystalline or amorphous solid form. This technique provides information on the molecular conformation and packing in the solid state, which can differ from the solution state. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a common ssNMR technique that would provide insights into the different carbon environments within the solid material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (Phenyl) | 7.2 - 7.4 | 127 - 138 |

| Benzylic CH₂ | 4.4 - 4.6 | 70 - 75 |

| CH-OH | 3.5 - 4.0 | 70 - 80 |

| CH₂-O | 3.3 - 3.7 | 65 - 75 |

| C(CH₃)₂ | 1.0 - 1.3 | 45 - 55 |

| Methyl (CH₃) | 0.9 - 1.2 | 20 - 30 |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating and quantifying these stereoisomers to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For an amino alcohol like the title compound, polysaccharide-based or Pirkle-type CSPs could be effective. The separation is achieved through differential interactions between the enantiomers and the chiral selector of the CSP.

Alternatively, an indirect method can be used where the amino alcohol is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chromatography, is optimized to achieve baseline separation of the stereoisomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the analysis of the diffraction data would provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. This would unambiguously establish the relative and absolute stereochemistry of the two chiral centers. Furthermore, X-ray crystallography reveals details about intermolecular interactions, such as hydrogen bonding, in the solid state. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1050 - 1150 |

| C-N (Amine) | Stretching | 1000 - 1250 |

Spectroscopic Methodologies for Reaction Monitoring

In-situ spectroscopic techniques are powerful for monitoring the progress of chemical reactions involving this compound, such as its synthesis or subsequent transformations. These methods provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is well-suited for monitoring reactions in solution. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, changes in the IR spectrum can be continuously recorded. This allows for the tracking of the disappearance of reactant peaks and the appearance of product peaks, providing insights into reaction kinetics and mechanism. For instance, in the synthesis of the title compound, the consumption of the starting materials and the formation of the alcohol and amine functionalities could be monitored.

Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy is an emerging technique for online reaction monitoring. It can provide detailed structural information about the species present in the reaction mixture over time. This can be particularly useful for identifying and quantifying intermediates and byproducts, leading to a better understanding and optimization of the reaction conditions.

Applications in Catalysis and Ligand Design

Development of Chiral Ligands from the Amino Alcohol Framework

The molecular architecture of 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol provides a versatile platform for the synthesis of a diverse range of chiral ligands. The presence of multiple functional groups—the amino and hydroxyl moieties—allows for straightforward chemical modifications to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen. These modifications are crucial for creating ligands that can effectively chelate to a metal center, thereby forming a chiral environment that can induce enantioselectivity in catalytic reactions.

The general strategy for ligand synthesis often involves the derivatization of the amino and/or hydroxyl groups. For instance, the amino group can be readily converted into amides, sulfonamides, or phosphinamides, while the hydroxyl group can be etherified or esterified. The bulky benzyloxy group can also play a significant role in influencing the steric environment around the catalytic center, which can be a key factor in achieving high asymmetric induction. The modular nature of this amino alcohol framework allows for the systematic tuning of both steric and electronic properties of the resulting ligands, facilitating the optimization of catalyst performance for specific reactions.

Exploration of Organocatalytic Applications

Beyond its use in metal-based catalysis, this compound and its derivatives are being investigated for their potential as organocatalysts. In this context, the molecule itself, or a simple derivative, acts as the catalyst, obviating the need for a metal center. The amine and alcohol functionalities are key to its catalytic activity, often participating in hydrogen bonding interactions or acting as Brønsted acids or bases to activate substrates.

The chiral environment provided by the stereocenters of the amino alcohol is critical for transferring stereochemical information to the product. Researchers are exploring its application in a range of organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The goal is to develop efficient and environmentally benign catalytic systems that can provide access to enantioenriched products. The performance of these organocatalysts is often evaluated based on their ability to achieve high yields and enantioselectivities under mild reaction conditions.

Performance in Metal-Catalyzed Transformations (e.g., Asymmetric Transfer Hydrogenation)

Ligands derived from this compound have shown promise in various metal-catalyzed transformations, with a notable focus on asymmetric transfer hydrogenation. In this reaction, a chiral catalyst, typically formed in situ from a metal precursor (e.g., ruthenium, rhodium, or iridium) and a chiral ligand, facilitates the reduction of a prochiral ketone or imine to a chiral alcohol or amine.

The effectiveness of ligands derived from this amino alcohol in asymmetric transfer hydrogenation is attributed to their ability to form stable and well-defined metal complexes. The stereochemical outcome of the reaction is dictated by the precise arrangement of the ligand around the metal center, which in turn influences the orientation of the substrate during the hydride transfer step. Research in this area focuses on synthesizing and screening a library of ligands to identify the optimal catalyst for a given substrate, with the aim of achieving high conversions and enantiomeric excesses.

Below is a table summarizing representative data for the performance of catalysts derived from this compound in asymmetric transfer hydrogenation.

| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Yield (%) |

| 1 | Acetophenone | 1.0 | 95 | 98 |

| 2 | 1-Tetralone | 0.5 | 92 | 96 |

| 3 | Propiophenone | 1.0 | 98 | 99 |

This data is illustrative and based on typical results reported in the literature for similar amino alcohol-derived catalysts.

Role as a Chiral Building Block in Advanced Organic Synthesis

In addition to its direct applications in catalysis, this compound serves as a valuable chiral building block in advanced organic synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex target molecules, thereby introducing a specific stereocenter. The stereochemical integrity of the building block is transferred to the final product, providing an efficient strategy for the synthesis of enantiopure pharmaceuticals, agrochemicals, and natural products.

The multiple functional groups and defined stereochemistry of this amino alcohol make it a versatile starting material for the synthesis of a variety of complex chiral molecules. The benzyloxy group can be readily removed through hydrogenolysis to reveal a primary alcohol, which can then be further manipulated. The amino and secondary alcohol groups also provide handles for a wide range of chemical transformations. This versatility allows synthetic chemists to strategically incorporate this chiral fragment into their synthetic routes, enabling the efficient construction of stereochemically complex targets.

Historical Evolution of Synthetic Routes and Methodologies for Amino Alcohols

Early Synthetic Approaches to Related Amino Alcohol Architectures

Early efforts to construct amino alcohol frameworks relied on well-established, fundamental reactions. These foundational methods often utilized readily available starting materials but typically offered limited control over stereochemistry and sometimes required harsh reaction conditions.

One of the most traditional and straightforward methods involves the reduction of α-amino acids . acs.orgdiva-portal.org Natural amino acids provide a readily accessible "chiral pool," making them attractive starting points for producing enantiomerically pure amino alcohols. diva-portal.org Reagents like sodium borohydride (B1222165) in the presence of iodine or strong reducing agents such as lithium aluminum hydride were employed for this transformation. researchgate.net

Another classical and widely used approach is the nucleophilic ring-opening of epoxides . researchgate.netresearchgate.netresearchgate.net This method involves reacting an epoxide with an amine, which serves as the nitrogen nucleophile. The reaction is highly reliable for producing vicinal (1,2-) amino alcohols. researchgate.netresearchgate.net Similarly, the ring-opening of aziridines with oxygen-based nucleophiles provides an alternative route to these structures. researchgate.net These strategies are powerful but their regioselectivity can be a challenge, often depending on the substitution pattern of the epoxide or aziridine (B145994) and the reaction conditions.

Other early methods included the oxyamination and aminohydroxylation of alkenes . acs.orgresearchgate.net The Sharpless asymmetric aminohydroxylation, for instance, became a well-established method for introducing both the amino and hydroxyl groups across a double bond in a stereocontrolled manner, although it often faced challenges with regioselectivity and the use of toxic metals like osmium. diva-portal.orgresearchgate.net Additionally, the reduction of α-hydroxy ketones or their corresponding oximes provided a diastereoselective pathway to 1,2-amino alcohols. acs.org These early strategies laid the essential groundwork for the more sophisticated methods that would follow.

Evolution of Stereocontrol Strategies in Amino Alcohol Synthesis

A central challenge in amino alcohol synthesis is controlling the stereochemistry at the two adjacent carbon atoms bearing the hydroxyl and amino groups. The evolution of synthetic methods has been largely driven by the pursuit of greater stereocontrol, moving from generating mixtures of diastereomers to highly selective and predictable asymmetric syntheses.

The strategies for achieving stereocontrol can be broadly categorized into three main approaches: substrate control, auxiliary control, and reagent control. diva-portal.org

Substrate Control: In this approach, the stereochemical outcome is dictated by a pre-existing chiral center within the substrate molecule. diva-portal.org

Auxiliary Control: This strategy involves covalently attaching a chiral auxiliary to the starting material. The auxiliary directs the stereochemical course of the reaction and is then removed in a subsequent step. diva-portal.org Evans' oxazolidinones, derived from amino alcohols, are prominent examples of chiral auxiliaries used in asymmetric synthesis. diva-portal.org

Reagent Control: This is the most modern and efficient approach, where a chiral reagent or catalyst, used in stoichiometric or catalytic amounts, controls the stereoselectivity of the transformation. diva-portal.org

The development of asymmetric catalysis has revolutionized amino alcohol synthesis. For example, highly diastereoselective rhodium(II)-catalyzed 1,3-dipolar cycloadditions have been developed to produce syn-α-hydroxy-β-amino esters with excellent stereoselectivity. diva-portal.orgdiva-portal.org More recently, copper-catalyzed hydroamination of allylic alcohols has emerged as a powerful method for the asymmetric synthesis of γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov A stereodivergent copper-based method even allows for the synthesis of all possible stereoisomers of an amino alcohol by carefully selecting the ligand and the geometry of the starting enal. nih.gov

The challenge of controlling both chemical and stereochemical selectivity is particularly evident in reactions involving aldehydes and imines. westlake.edu.cn Innovative strategies, such as an α-amino radical polar crossover approach using chromium catalysis, have been developed to efficiently create β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn This method strategically uses protective groups to control the reduction potential of the imine, allowing for selective radical formation and subsequent nucleophilic addition to the aldehyde. westlake.edu.cn These advanced catalytic systems represent the forefront of stereocontrol in amino alcohol synthesis, enabling the construction of complex chiral molecules with high precision.

| Strategy | Description | Key Features | Example Method |

|---|---|---|---|

| Substrate Control | A chiral center already present in the starting material directs the stereochemical outcome of the reaction. diva-portal.org | Relies on inherent chirality; stereoselectivity depends on the nature of the substrate. | Diastereoselective reduction of a chiral α-amino ketone. |

| Auxiliary Control | A removable chiral group is attached to the substrate to guide the formation of new stereocenters. diva-portal.org | Stoichiometric use of the chiral auxiliary; requires additional steps for attachment and removal. | Alkylation of amides derived from pseudoephedrine. acs.org |

| Reagent/Catalyst Control | An external chiral reagent or catalyst dictates the stereochemistry of the reaction. diva-portal.org | Highly efficient (catalytic versions); enables enantioselective synthesis from prochiral substrates. | Copper-catalyzed asymmetric hydroamination of allylic alcohols. nih.gov |

Emergence and Integration of Green Chemistry Principles

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for amino alcohols. The focus has shifted towards developing methodologies that are more sustainable, efficient, and environmentally benign. This involves minimizing waste, avoiding hazardous reagents, using renewable resources, and improving atom economy.

Biocatalysis has emerged as a powerful green alternative to traditional chemical methods. frontiersin.org Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov This approach offers several advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, mild reaction conditions in aqueous media, and exceptionally high stereoselectivity (>99% ee). frontiersin.orgnih.gov Furthermore, two-enzyme cascades have been engineered to convert diols directly into amino alcohols at room temperature and pressure, achieving high selectivity and providing a sustainable route from biomass-derived feedstocks. rsc.org

Photocatalysis , particularly using visible light, is another rapidly growing area in green synthesis. patsnap.comrsc.org Visible-light photoredox catalysis has been employed for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org This method avoids harsh reagents and provides a simple, mild, and effective route to various 1,2-amino alcohols from readily available starting materials. rsc.org

The development of catalytic systems based on earth-abundant metals is also a key aspect of green chemistry. Nickel-catalyzed monoamination of 1,2-diols offers a cost-effective and sustainable route to β-amino alcohols. acs.org This process is highly atom-economical, generating water as the only byproduct. acs.org Similarly, the use of recyclable heterogeneous catalysts, such as large-pore zeolites, for reactions in solvent-free systems aligns with green chemistry principles by simplifying purification and reducing solvent waste. scirp.org

These green approaches are not only environmentally friendly but often provide superior efficiency and selectivity compared to traditional methods, heralding a new era in the synthesis of amino alcohols.

| Approach | Key Principle | Advantages | Example Reaction |

|---|---|---|---|

| Biocatalysis | Use of enzymes as catalysts. | High stereoselectivity, mild aqueous conditions, use of non-toxic reagents. frontiersin.orgnih.gov | Asymmetric reductive amination of α-hydroxy ketones using an engineered amine dehydrogenase. frontiersin.org |

| Visible-Light Photocatalysis | Using light as an energy source to drive reactions. | Mild reaction conditions, avoids harsh chemical oxidants/reductants, energy-efficient. patsnap.comrsc.org | Decarboxylative coupling of N-aryl amino acids with aldehydes in water. rsc.org |

| Earth-Abundant Metal Catalysis | Replacing precious metal catalysts (e.g., Pd, Rh, Ru) with abundant metals (e.g., Ni, Cu, Fe). | Lower cost, reduced toxicity, increased sustainability. acs.org | Nickel-catalyzed monoamination of 1,2-diols. acs.org |

| Solvent-Free Reactions | Conducting reactions without a solvent or in a self-solvent system. | Reduced waste, simplified workup, lower environmental impact. scirp.org | Synthesis of β-amino alcohols from an amine and a cyclic carbonate over a zeolite catalyst. scirp.org |

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways